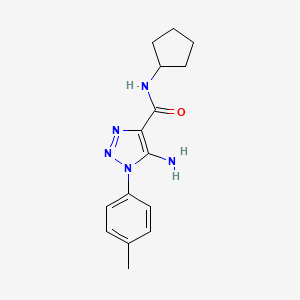

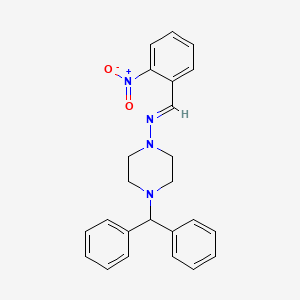

![molecular formula C19H21NO4 B5517843 methyl 3-{[(2-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B5517843.png)

methyl 3-{[(2-isopropylphenoxy)acetyl]amino}benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to methyl 3-{[(2-isopropylphenoxy)acetyl]amino}benzoate involves complex reactions, including hydrogen-bonded chain formations and the use of specific reagents for N-phthaloylation of amino acids and derivatives, showcasing the compound's intricate synthetic pathways (Casimir, Guichard, & Briand, 2002).

Molecular Structure Analysis

The molecular structure of related compounds, such as those containing sulfonyl and aminopropenoate groups, reveals insights into their conformation and the significance of hydrogen bonding in determining their structure (Gebreslasie, Jacobsen, & Görbitz, 2011).

Chemical Reactions and Properties

Compounds within the same family undergo various chemical reactions, including alkylation and aminocarbonylation, demonstrating the active and reactive nature of the functional groups present in these molecules. These reactions are critical for the compound's ability to form structures with potential biological activities (Tang Gui-hong, 2010).

Physical Properties Analysis

The physical properties, such as crystal structure and hydrogen bonding patterns of related compounds, are crucial for understanding the material characteristics of methyl 3-{[(2-isopropylphenoxy)acetyl]amino}benzoate. These properties influence the compound's solubility, stability, and overall behavior in different environments (Portilla, Mata, Cobo, Low, & Glidewell, 2007).

Chemical Properties Analysis

The chemical properties, including reactivity with various agents and the potential for forming diverse chemical structures, highlight the versatility of methyl 3-{[(2-isopropylphenoxy)acetyl]amino}benzoate and related compounds. Their ability to participate in different chemical reactions makes them valuable for synthetic and medicinal chemistry applications (Elvebak, Smith, & Gray, 2000).

Applications De Recherche Scientifique

Heterocyclic Systems Synthesis

Synthesis of Pyrido[1,2-a]pyrimidin-4-ones and Thiazolo[3,2-a]pyrimidin-5-ones

Methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate and its phenyl-methyl analog were prepared from corresponding acetoacetic esters. These compounds were used as reagents for preparing N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, and other heterocyclic systems. The process highlights the versatility of these compounds in synthesizing complex structures essential for drug development and biochemical research (Selič, Grdadolnik, & Stanovnik, 1997).

Photopolymerization Applications

Toward Nitroxide-Mediated Photopolymerization

A new alkoxyamine compound was proposed as a photoiniferter, demonstrating the potential of certain methyl benzoate derivatives in photopolymerization processes. This research outlines how the structural manipulation of these compounds can lead to significant changes in photophysical and photochemical properties, contributing to advancements in materials science and engineering (Guillaneuf et al., 2010).

Propriétés

IUPAC Name |

methyl 3-[[2-(2-propan-2-ylphenoxy)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-13(2)16-9-4-5-10-17(16)24-12-18(21)20-15-8-6-7-14(11-15)19(22)23-3/h4-11,13H,12H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVGVGRTVGXYGFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-acetylphenyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5517768.png)

![1-[(4-methoxyphenyl)acetyl]indoline](/img/structure/B5517769.png)

![3-isobutyl-N-methyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-5-isoxazolecarboxamide](/img/structure/B5517785.png)

![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5517790.png)

![2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoxaline 4,9-dioxide](/img/structure/B5517802.png)

![N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5517818.png)

![1-{2-[3-cyclopropyl-1-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl]ethyl}-1H-tetrazole](/img/structure/B5517823.png)

![5-{4-[(3-hydroxy-3-piperidinyl)methyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone dihydrochloride](/img/structure/B5517839.png)